5-(2-Bromoacetyl)-3-bromo-2-methyl-6-oxo-1,6-dihydropyridine
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Overview
Description
5-(2-Bromoacetyl)-3-bromo-2-methyl-6-oxo-1,6-dihydropyridine is a heterocyclic compound that belongs to the class of pyridines This compound is characterized by the presence of bromine atoms and a bromoacetyl group, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromoacetyl)-3-bromo-2-methyl-6-oxo-1,6-dihydropyridine typically involves the bromination of a suitable precursor. One common method involves the bromination of 2-methyl-6-oxo-1,6-dihydropyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of bromine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromoacetyl)-3-bromo-2-methyl-6-oxo-1,6-dihydropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions:
Reduction Reactions: Reduction of the bromoacetyl group can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, amines, and thiols. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in aprotic solvents.
Major Products Formed
The major products formed from these reactions include substituted pyridines, alcohols, and various heterocyclic compounds. These products are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
5-(2-Bromoacetyl)-3-bromo-2-methyl-6-oxo-1,6-dihydropyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties, such as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5-(2-Bromoacetyl)-3-bromo-2-methyl-6-oxo-1,6-dihydropyridine involves its interaction with specific molecular targets. The bromoacetyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzymatic activity or the disruption of cellular processes, contributing to its bioactivity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Bromoacetylbenzofuran: Another compound with a bromoacetyl group, used in the synthesis of heterocyclic compounds.
5-(2-Bromoacetyl)-2-hydroxybenzoate: A related compound with similar reactivity, used in pharmaceutical research.
Benzothiazole Derivatives: Compounds with similar structural features and applications in medicinal chemistry.
Uniqueness
5-(2-Bromoacetyl)-3-bromo-2-methyl-6-oxo-1,6-dihydropyridine is unique due to its specific substitution pattern and the presence of both bromine atoms and a bromoacetyl group. This combination of features makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .
Properties
Molecular Formula |
C8H7Br2NO2 |
---|---|
Molecular Weight |
308.95 g/mol |
IUPAC Name |
5-bromo-3-(2-bromoacetyl)-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C8H7Br2NO2/c1-4-6(10)2-5(7(12)3-9)8(13)11-4/h2H,3H2,1H3,(H,11,13) |
InChI Key |
IDZWFPCAUPWUNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C(=O)CBr)Br |
Origin of Product |
United States |
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